[18F]FMeNER-D2 -

[18F]FMeNER-D2

Catalog Number: EVT-1570238
CAS Number:
Molecular Formula: C18H20FNO3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[18F]FMeNER-D2, chemically known as ((S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholine), is a radiolabeled compound utilized primarily as a positron emission tomography (PET) tracer for imaging the norepinephrine transporter (NET) in the human brain. This compound was developed at the Karolinska Institute in Sweden in 2004 and has garnered attention due to its high affinity and selectivity for the NET, making it a valuable tool in neuroimaging, particularly for studying neurodegenerative diseases and psychiatric disorders where NET dysregulation is implicated .

Source

The synthesis and development of [18F]FMeNER-D2 were first reported by Schou et al. The compound has since been the subject of numerous studies aimed at optimizing its synthesis and evaluating its pharmacokinetic properties. The automated synthesis methods established have allowed for consistent production under good manufacturing practice-like conditions, enabling clinical applications .

Classification

[18F]FMeNER-D2 is classified as a radioligand specifically targeting the norepinephrine transporter, which plays a critical role in neurotransmitter uptake and is associated with various neuropsychiatric conditions. It belongs to a broader category of PET tracers that are utilized for imaging neurotransmitter systems in vivo .

Synthesis Analysis

Methods

The synthesis of [18F]FMeNER-D2 involves several key steps, including:

  1. Production of [18F]fluoride: This is generated via the irradiation of oxygen-18 with protons in a cyclotron.
  2. Azeotropic drying: This step ensures that the [18F]fluoride is free from water, which can interfere with subsequent reactions.
  3. Reaction with bromodeuteromethane: The dried [18F]fluoride reacts with bromodeuteromethane to form 1-bromo-2-[18F]fluoromethane-D2.
  4. Coupling reaction: The resulting compound then undergoes a coupling reaction with an unprotected precursor, norepinephrine transporter ligand (NER), under specific conditions (90 °C for 5 minutes) to yield [18F]FMeNER-D2 .

Technical Details

The entire process has been automated using a Nuclear Interface Module, which allows for remote control and monitoring via dedicated software. This automation enhances safety and efficiency, yielding products with specific activities ranging from 430 to 1707 GBq/μmol within approximately 95 minutes .

Molecular Structure Analysis

Structure

The molecular structure of [18F]FMeNER-D2 consists of a morpholine ring linked to a phenoxy group that contains a fluorinated methoxy substituent. Its chemical formula is C17H20F2N2O3, and it features deuterium substitution, which enhances its stability during metabolic processes .

Data

  • Molecular Weight: Approximately 336.35 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity, crucial for blood-brain barrier penetration.
  • Chemical Stability: Demonstrated high metabolic stability in vitro, making it suitable for PET imaging applications .
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing [18F]FMeNER-D2 include:

  1. Nucleophilic substitution: The reaction between [18F]fluoride and bromodeuteromethane is critical for introducing the fluorine isotope into the molecule.
  2. Formation of the final product: The coupling of the intermediate with the norepinephrine transporter ligand is essential for creating the active radioligand used in PET imaging.

Technical Details

Purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high radiochemical purity before clinical application. The entire synthesis process is designed to minimize radiation exposure while maximizing yield and quality .

Mechanism of Action

Process

The mechanism of action of [18F]FMeNER-D2 involves its selective binding to the norepinephrine transporter in neuronal membranes. Upon administration, this radioligand competes with endogenous norepinephrine for binding sites on NETs, allowing visualization of NET density and distribution through PET imaging.

Data

Studies have shown that alterations in NET density can be indicative of various neurological conditions, including attention deficit hyperactivity disorder and neurodegenerative diseases like Alzheimer's disease . The ability to quantify these changes provides valuable insights into disease mechanisms and treatment efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Exhibits reactivity typical of morpholine derivatives; stable against hydrolysis under physiological conditions.
  • Metabolic Stability: Studies indicate minimal metabolic breakdown by liver microsomes, enhancing its viability as an imaging agent .
Applications

Scientific Uses

[18F]FMeNER-D2 is primarily used in neuroimaging studies to assess:

  • Norepinephrine transporter availability: Essential for understanding various neuropsychiatric disorders.
  • Pharmacological studies: Evaluating drug interactions with NETs, particularly in developing treatments for conditions like depression and ADHD.
  • Research into neurodegenerative diseases: Investigating changes in NET density associated with Alzheimer's disease and other cognitive impairments .
Introduction

Neurobiological Significance of the Norepinephrine Transporter (NET) in Neuropsychiatric and Neurodegenerative Disorders

The norepinephrine transporter (NET) is a critical presynaptic membrane protein responsible for the reuptake of synaptic norepinephrine (NE), thereby terminating its signal and maintaining noradrenergic homeostasis. Dysregulation of NET density or function is implicated in the pathophysiology of multiple neuropsychiatric and neurodegenerative disorders. In major depressive disorder (MDD), postmortem studies reveal reduced NET expression in the locus coeruleus (LC), contributing to aberrant monoaminergic signaling characteristic of the disease [6] [9]. Similarly, attention deficit hyperactivity disorder (ADHD) involves altered NET dynamics, evidenced by the therapeutic efficacy of NET inhibitors like atomoxetine, which increase prefrontal cortical levels of both NE and dopamine without affecting subcortical dopaminergic pathways [6] [9]. In neurodegenerative conditions such as Parkinson’s disease (PD) and Alzheimer’s disease (AD), NET loss in the LC correlates with cognitive decline and motor symptoms, highlighting its role in disease progression [6] [10].

The NET’s significance extends beyond monoamine reuptake. In the cerebral cortex—where dopamine transporter (DAT) expression is minimal—NET serves as the primary dopamine clearance mechanism, directly influencing executive function and working memory [9]. This functional duality underscores NET’s broader impact on cognition and behavior, making it a pivotal target for mechanistic studies and therapeutic development.

Role of Positron Emission Tomography (PET) in NET Visualization and Quantification

Positron Emission Tomography (PET) imaging provides unparalleled capabilities for non-invasive, quantitative assessment of molecular targets in the living brain. For NET, PET radioligands enable the visualization of transporter density, distribution, and occupancy by pharmaceuticals, offering insights into disease mechanisms and treatment efficacy. Early NET radioligands like (S,S)-11C-MRB faced limitations, including slow kinetics and poor signal-to-noise ratios in low-density cortical regions, restricting their utility [9].

The ideal NET radioligand requires:

  • High Affinity & Selectivity: NET density in the human brain is 4–8-fold lower than DAT or serotonin transporter (SERT) in key regions like the LC, necessitating ligands with sub-nanomolar affinity and minimal off-target binding [6] [9].
  • Favorable Pharmacokinetics: Rapid brain penetration and equilibrium within standard PET scan durations (≤90 minutes).
  • Metabolic Stability: Resistance to defluorination or radiolabeled metabolites that could confound quantification [9].

Despite decades of development, achieving these criteria has been challenging, driving innovation in radiochemistry and imaging methodology.

Emergence of [18F]FMeNER-D2 as a Leading NET-Specific Radioligand

[18F]FMeNER-D2 ((S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholine) represents a deuterated derivative of the reboxetine analog FMeNER, developed to overcome the limitations of earlier NET radioligands. Synthesized via nucleophilic 18F-fluorination of a precursor followed by "click" chemistry conjugation, it combines high specific activity (>300 GBq/μmol) and selective NET binding (Ki ≈ 1 nM) [6] [9]. Its deuterium substitution at the methoxy group reduces metabolic defluorination compared to non-deuterated versions—a critical advancement for accurate cortical imaging [9].

  • Validation: Monkey occupancy studies confirmed dose-dependent NET blockade by reboxetine, while human studies demonstrated high retention in NET-rich regions (thalamus, LC) and low background signal in the cerebellum [3] [9].
  • Advantages over Predecessors: Compared to (S,S)-11C-MRB, [18F]FMeNER-D2 exhibits superior kinetics for deep-brain structures and leverages fluorine-18’s longer half-life (110 min vs. 20 min for carbon-11), enabling multicenter trials and delayed imaging protocols [6] [9].

Table 1: Key Properties of [18F]FMeNER-D2

PropertyValue/SpecificationSignificance
Chemical Structure(S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholineDeuterium reduces defluorination
NET Affinity (Ki)~1 nMSub-nanomolar binding enables quantification in LC
Isotope Half-Life110 minutesPermits delayed scanning & distribution to satellite sites
Synthesis Yield1.0–2.5 GBq per production runSufficient for 10+ patient doses
Selectivity (vs. SERT/DAT)>100-foldMinimizes off-target binding artifacts

Table 2: Comparison of NET Radioligands

RadioligandIsotopeAffinity (nM)Key LimitationsAdvantages of [18F]FMeNER-D2
(S,S)-11C-MRB11C0.2–0.5Slow kinetics; poor cortical quantificationFaster equilibrium; reduced defluorination
18F-FMeNER (non-D2)18F~1.0High defluorination → skull accumulationDeuterium blocks metabolic degradation
11C-Nisoxetine11C0.73h+ equilibrium time; not clinically viable90-min scanning window [6] [9]

Properties

Product Name

[18F]FMeNER-D2

IUPAC Name

(2R)-2-[(S)-[2-[dideuterio(fluoranyl)methoxy]phenoxy]-phenylmethyl]morpholine

Molecular Formula

C18H20FNO3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H20FNO3/c19-13-22-15-8-4-5-9-16(15)23-18(14-6-2-1-3-7-14)17-12-20-10-11-21-17/h1-9,17-18,20H,10-13H2/t17-,18+/m1/s1/i13D2,19-1

InChI Key

ZULICMXFAGJRTG-GJHMAYCFSA-N

Synonyms

(18F)FMeNER-D2
2-(alpha-(2-fluoromethoxyphenoxy)benzyl)morpholine
FMeNER compound

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3OCF

Isomeric SMILES

[2H]C([2H])(OC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.